

Cridanimod Sodium mechanism of action in immune cells

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Compound of Interest		
Compound Name:	Cridanimod Sodium	
Cat. No.:	B1668242	Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of **Cridanimod Sodium** in Immune Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cridanimod Sodium is a small molecule immunomodulator with a complex and notably species-dependent mechanism of action. Initially identified as a potent interferon (IFN) inducer in murine models, its activity in human immune cells is distinct and not fully elucidated. This guide provides a comprehensive overview of the known and hypothesized mechanisms of action of Cridanimod in immune cells, summarizes key experimental findings, and offers detailed protocols for further investigation. A critical takeaway is the divergence between its effects in mice, which are mediated by the STING (Stimulator of Interferator of Interferon Genes) pathway, and its effects in humans, which appear to be interferon-independent and may involve other immunomodulatory pathways.

Mechanism of Action in Murine Immune Cells: A STING-Dependent Pathway

In mice, Cridanimod is a powerful inducer of type I interferons (IFN- α and IFN- β). This activity is central to its antiviral and antitumor effects observed in preclinical murine models. The







mechanism is now understood to be dependent on the direct activation of the STING pathway. [1][2]

2.1 The STING Signaling Cascade

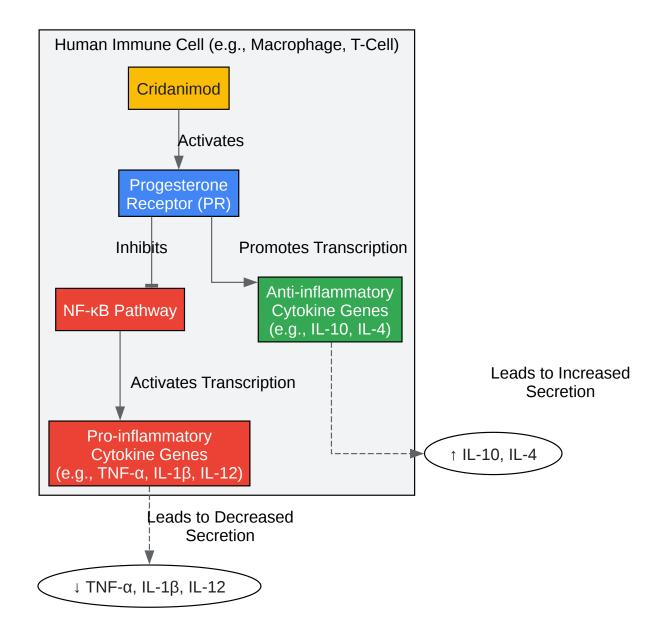
The canonical pathway for Cridanimod-induced interferon production in mouse cells is as follows:

- STING Activation: Cridanimod directly binds to and activates the murine STING protein, which is located in the endoplasmic reticulum.
- TBK1 Recruitment and Activation: Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates the TANK-binding kinase 1 (TBK1).
- IRF3 Phosphorylation: TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3).
- Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving the transcription of IFN-α and IFN-β.[1][2]

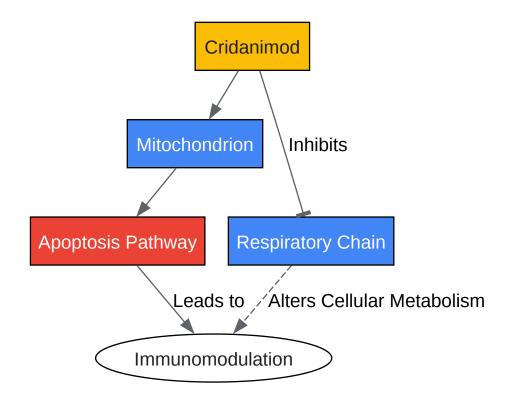


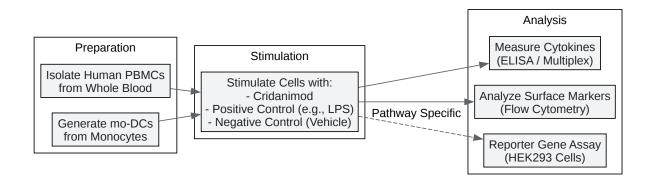












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